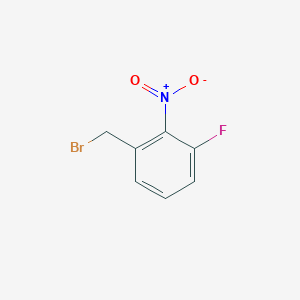
3-Fluoro-2-nitrobenzyl bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-2-nitrobenzyl bromide: is an organic compound with the molecular formula C7H5BrFNO2 It is a derivative of benzyl bromide, where the benzene ring is substituted with a fluorine atom at the third position and a nitro group at the second position
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Fluoro-2-nitrobenzyl bromide typically involves a multi-step process starting from commercially available precursors. One common method involves the nitration of 3-fluorotoluene to produce 3-fluoro-2-nitrotoluene, followed by bromination at the benzylic position.
Nitration: 3-Fluorotoluene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 3-fluoro-2-nitrotoluene.
Industrial Production Methods:
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient separation and purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions:
3-Fluoro-2-nitrobenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted products.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride in hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Nucleophilic Substitution: Substituted benzyl derivatives.
Reduction: 3-Fluoro-2-aminobenzyl bromide.
Oxidation: 3-Fluoro-2-nitrobenzaldehyde or 3-fluoro-2-nitrobenzoic acid.
科学的研究の応用
Chemistry:
3-Fluoro-2-nitrobenzyl bromide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine:
In biological research, this compound is used as a reagent for the modification of biomolecules. It can be used to introduce fluorine and nitro groups into peptides, proteins, and nucleic acids, which can help in studying their structure and function .
Industry:
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and ligands for various chemical processes .
作用機序
The mechanism of action of 3-Fluoro-2-nitrobenzyl bromide primarily involves its reactivity as an electrophile due to the presence of the bromine atom. The bromine atom can be readily displaced by nucleophiles, making it a useful reagent for nucleophilic substitution reactions. The nitro group, being an electron-withdrawing group, further enhances the electrophilicity of the benzylic carbon, facilitating these reactions .
Molecular Targets and Pathways:
In biological systems, the compound can react with nucleophilic sites on biomolecules, such as the amino groups of proteins or the phosphate groups of nucleic acids. This can lead to the formation of covalent adducts, which can be used to study the function and interactions of these biomolecules .
類似化合物との比較
3-Fluoro-2-nitrotoluene: Similar structure but lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Fluoro-3-nitrobenzyl bromide: Isomeric compound with the positions of the fluorine and nitro groups reversed, which can lead to different reactivity and selectivity in chemical reactions.
3-Bromo-2-nitrobenzyl fluoride: Similar structure but with a fluorine atom instead of a bromine atom, which can affect the compound’s reactivity and applications.
Uniqueness:
3-Fluoro-2-nitrobenzyl bromide is unique due to the combination of the electron-withdrawing nitro group and the reactive bromine atom at the benzylic position. This makes it a versatile reagent for various chemical transformations and a valuable intermediate in organic synthesis .
特性
IUPAC Name |
1-(bromomethyl)-3-fluoro-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-4-5-2-1-3-6(9)7(5)10(11)12/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNVXKZYRKFTKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
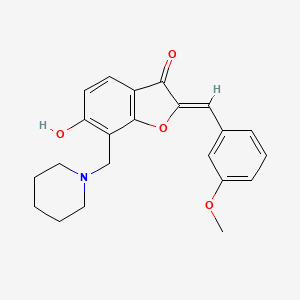
![dimethyl 5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2677819.png)
![4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride](/img/new.no-structure.jpg)
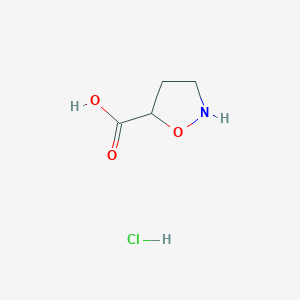
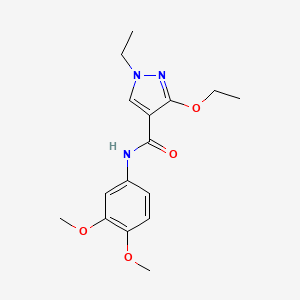
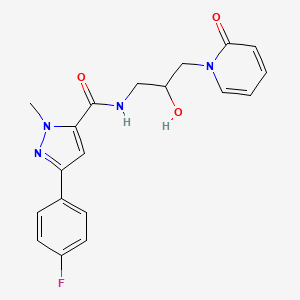
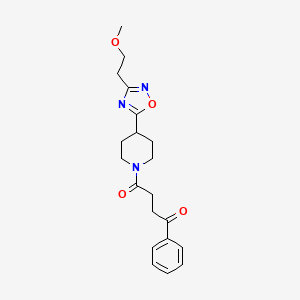
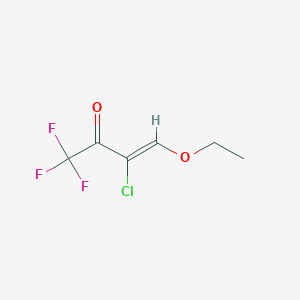
![(2Z)-6-hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B2677828.png)

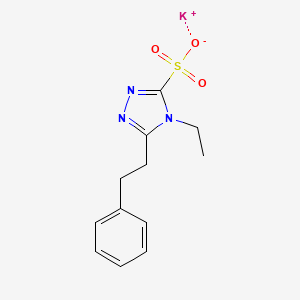
![2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B2677834.png)

